molecular formula C12H8ClFN2OS2 B10779206 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide CAS No. 750621-19-3

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide

Cat. No.: B10779206
CAS No.: 750621-19-3
M. Wt: 314.8 g/mol
InChI Key: WIYIHXHWMONCNB-UHFFFAOYSA-N
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Description

3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a complex organic compound featuring a benzothiophene core with multiple substituents, including chlorine, fluorine, and a thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core One common approach is the cyclization of a suitable precursor containing sulfur and a halogenated aromatic ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yields and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to a fluoro-oxo group.

  • Reduction: The chlorine atom can be reduced to a hydroxyl group.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluoro-oxo derivatives.

  • Reduction: Chloro-hydroxyl derivatives.

  • Substitution: Various substituted thiazoles.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological responses. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Chloro-4-(1,3-thiazol-2-yl)pyrimidine

  • 3-Chloro-N-(3,5-dihydro-1,3-thiazol-2-yl)benzamide

  • 6-Fluoro-1-benzothiophene-2-carboxamide

Uniqueness: 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide is unique due to its specific combination of substituents and the presence of both fluorine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity.

Properties

IUPAC Name

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2OS2/c13-9-7-2-1-6(14)5-8(7)19-10(9)11(17)16-12-15-3-4-18-12/h1-2,5H,3-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYIHXHWMONCNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345953
Record name 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750621-19-3
Record name 3-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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